7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile small molecule scaffold with a molecular formula of C7H4F2N4O2 and a molecular weight of 214.13 g/mol. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and can interact with various biological targets . The difluoromethyl group may enhance the compound’s binding affinity to its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multiple steps, starting with the construction of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents like difluoromethylating agents in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is used to study enzyme inhibition and protein interactions. Its ability to modulate biological targets makes it a useful tool in understanding cellular processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antiviral, antibacterial, and anticancer agents. Its derivatives are being explored for their therapeutic properties in treating various diseases.
Industry: In the agricultural industry, derivatives of this compound are being investigated for their pesticidal and herbicidal activities. Its application in crop protection highlights its importance in enhancing agricultural productivity.
Comparison with Similar Compounds
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Uniqueness: Compared to similar compounds, 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties.
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Properties
IUPAC Name |
7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N4O2/c8-5(9)4-3(6(14)15)1-10-7-11-2-12-13(4)7/h1-2,5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNGQBVJRKUYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NN2C(=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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